molecular formula C17H29Cl3N4 B14707108 1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- CAS No. 24803-56-3

1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)-

Cat. No.: B14707108
CAS No.: 24803-56-3
M. Wt: 395.8 g/mol
InChI Key: HSDGYDZNUHMDIX-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with a dodecyl chain, a methyl group, and a trichloromethyl group, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long dodecyl chain enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to other triazine derivatives.

Properties

CAS No.

24803-56-3

Molecular Formula

C17H29Cl3N4

Molecular Weight

395.8 g/mol

IUPAC Name

N-dodecyl-4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H29Cl3N4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16-23-14(2)22-15(24-16)17(18,19)20/h3-13H2,1-2H3,(H,21,22,23,24)

InChI Key

HSDGYDZNUHMDIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C

Origin of Product

United States

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